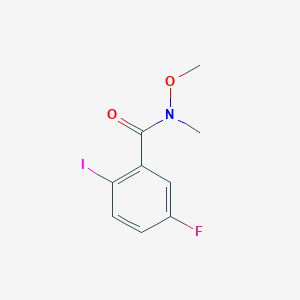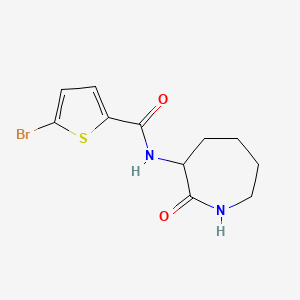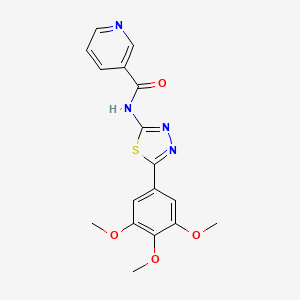
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide is a synthetic compound that features a unique combination of a 3,4,5-trimethoxyphenyl group, a 1,3,4-thiadiazole ring, and a nicotinamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 3,4,5-trimethoxyphenyl group: This step involves the coupling of the 1,3,4-thiadiazole intermediate with a 3,4,5-trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the nicotinamide moiety: The final step involves the reaction of the intermediate with nicotinoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like pyridine or triethylamine
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted nicotinamide derivatives.
Aplicaciones Científicas De Investigación
Biology: It has shown promise as a bioactive molecule with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways.
Industry: It may find applications in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: By inhibiting these enzymes, the compound can disrupt critical cellular processes such as cell division, protein folding, and redox balance, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar bioactivities.
1,3,4-thiadiazole derivatives: These compounds contain the thiadiazole ring and are known for their diverse biological activities.
Nicotinamide derivatives: These compounds feature the nicotinamide moiety and are widely studied for their therapeutic potential.
Propiedades
Fórmula molecular |
C17H16N4O4S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O4S/c1-23-12-7-11(8-13(24-2)14(12)25-3)16-20-21-17(26-16)19-15(22)10-5-4-6-18-9-10/h4-9H,1-3H3,(H,19,21,22) |
Clave InChI |
CSUZNQRJBVLGEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


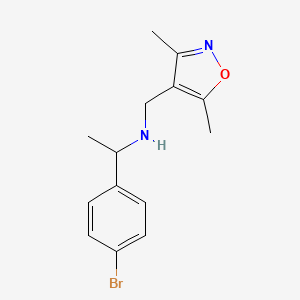
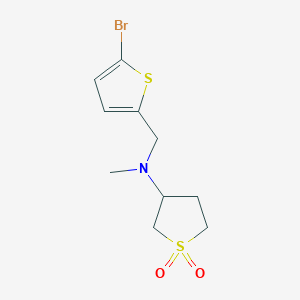
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
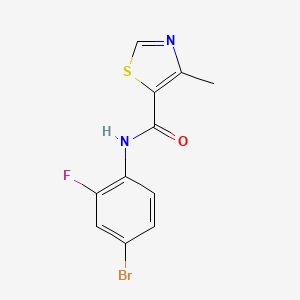
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
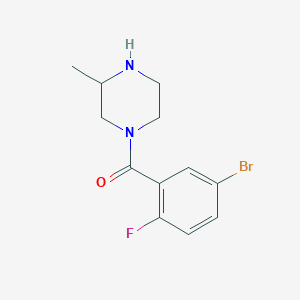
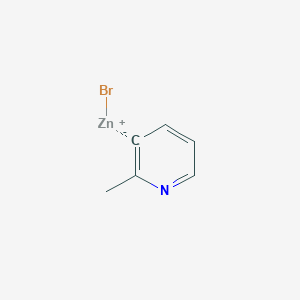
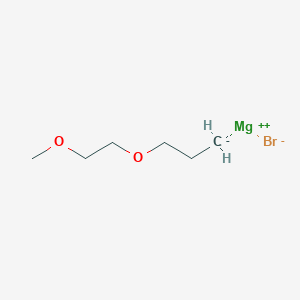
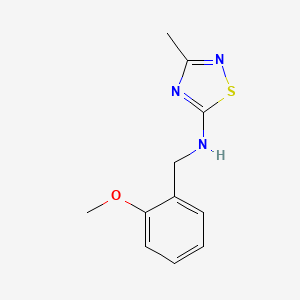
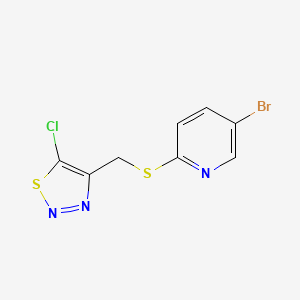
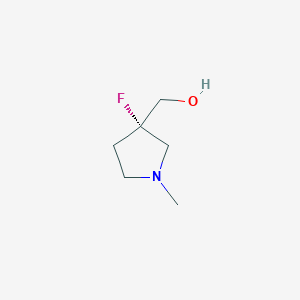
![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)
